Bactobolin B

Description

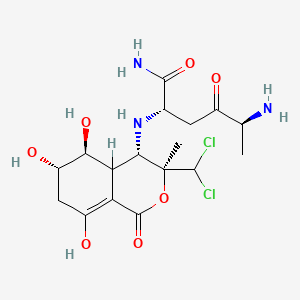

Structure

2D Structure

3D Structure

Properties

CAS No. |

74141-68-7 |

|---|---|

Molecular Formula |

C17H25Cl2N3O7 |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide |

InChI |

InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1 |

InChI Key |

MVQRHIQTRCXASG-QTHYPXODSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Y 12896; Y-12896; Y12896; Alanylbactobolin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Bactobolin B from Burkholderia thailandensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin B, a potent polyketide-peptide antibiotic, represents a promising scaffold for novel antimicrobial drug development. Produced by the soil bacterium Burkholderia thailandensis, its biosynthesis is intricately regulated by a quorum-sensing circuit. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug discovery. Detailed methodologies for key experiments are presented, alongside a summary of its biological activity and mechanism of action.

Introduction: The Emergence of this compound

The increasing threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Natural products remain a rich source of such compounds. This compound is a member of the bactobolin family of antibiotics, which were first identified in the 1970s.[1] However, their production by Burkholderia thailandensis E264 and the elucidation of their biosynthetic pathway have been more recent discoveries.[2][3]

The production of bactobolins in B. thailandensis is not constitutive but is instead controlled by a population density-dependent communication system known as quorum sensing (QS).[4][5] Specifically, the BtaR2-BtaI2 QS system, which utilizes N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL) as signaling molecules, activates the expression of the bactobolin biosynthetic gene cluster (bta).[4][5] This regulatory control highlights the ecological role of bactobolins in interspecies competition.

This compound and its analogues exhibit a broad spectrum of activity against various bacterial pathogens and also possess cytotoxic properties.[2][6] Their unique mode of action, targeting a novel site on the bacterial ribosome, makes them an attractive subject for further investigation and development.[7]

Quantitative Data Summary

The biological activity of this compound and its naturally produced analogues has been evaluated against a range of bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Compound | Target Organism | MIC (µg/mL) | Reference(s) |

| Bactobolin A | Staphylococcus aureus (MRSA) | < 1 | [2] |

| Vibrio parahemolyticus | < 1 | [2] | |

| Bacillus subtilis | 1.56 | [3] | |

| Escherichia coli | > 100 | [2] | |

| Vancomycin-Resistant Enterococcus (VRE) | 50 | [2] | |

| This compound | Staphylococcus aureus (MRSA) | < 1 | [2] |

| Vibrio parahemolyticus | < 1 | [2] | |

| Vancomycin-Resistant Enterococcus (VRE) | > 100 | [2] | |

| Bactobolin C | Staphylococcus aureus (MRSA) | 12.5 | [2] |

| Vibrio parahemolyticus | 6.25 | [2] | |

| Vancomycin-Resistant Enterococcus (VRE) | > 100 | [2] | |

| Bactobolin D | Not Determined | - | [2] |

| Bactobolin E-H | Generally less active than Bactobolin A | - | [6] |

Note: The activity of bactobolins can vary significantly between different analogues and target organisms. Bactobolins A and B, which possess a hydroxyl group at the C5 position, are generally more potent than their non-hydroxylated counterparts, bactobolins C and D.[2]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of B. thailandensis, and the extraction, purification, and characterization of this compound.

Cultivation of Burkholderia thailandensis E264

Objective: To produce a sufficient biomass of B. thailandensis E264 for the extraction of bactobolins.

Materials:

-

Burkholderia thailandensis E264 strain

-

Luria-Bertani (LB) broth

-

Sterile baffled flasks

-

Shaking incubator

Protocol:

-

Inoculate a single colony of B. thailandensis E264 from an agar plate into a starter culture of 50 mL of LB broth in a 250 mL baffled flask.

-

Incubate the starter culture overnight at 30°C with vigorous shaking (250 rpm).

-

Use the overnight starter culture to inoculate a larger production culture (e.g., 1 L of LB broth in a 2.8 L baffled flask) to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubate the production culture at 30°C with vigorous shaking (250 rpm) for 24-48 hours. Bactobolin production is typically initiated in the stationary phase of growth.[5]

-

Monitor cell growth by measuring the OD600 periodically.

Extraction of Bactobolins from Culture Supernatant

Objective: To extract crude bactobolins from the bacterial culture supernatant.

Materials:

-

Culture of B. thailandensis E264

-

Centrifuge and appropriate centrifuge bottles

-

0.22 µm filter sterilization unit

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Ethyl acetate

-

Rotary evaporator

Protocol:

-

Harvest the bacterial cells from the production culture by centrifugation at 8,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter.

-

Option 1: Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

-

Load the filtered supernatant onto the conditioned SPE cartridge at a slow flow rate.

-

Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.

-

Elute the bactobolins with methanol.

-

-

Option 2: Liquid-Liquid Extraction:

-

Transfer the filtered supernatant to a separatory funnel.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers.

-

-

Concentrate the crude extract (either the methanol eluate from SPE or the pooled ethyl acetate layers) to dryness using a rotary evaporator.

Purification of this compound by Chromatography

Objective: To purify this compound from the crude extract using a multi-step chromatography approach. The initial isolation of bactobolins involved a five-column purification scheme, which was later simplified.[1]

Materials:

-

Crude bactobolin extract

-

Diaion® HP-20 resin

-

Hypercarb™ porous graphitic carbon

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Reverse-phase C18 HPLC column (preparative or semi-preparative)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Fraction collector

Protocol:

-

Initial Fractionation (HP-20 and Hypercarb Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a column with Diaion® HP-20 resin and equilibrate with water.

-

Apply the silica-adsorbed extract to the top of the HP-20 column.

-

Elute with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing bactobolins.

-

Pool the bactobolin-containing fractions and concentrate them.

-

Further purify the pooled fractions on a Hypercarb™ column using a similar gradient of acetonitrile in water.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Dissolve the partially purified extract in the HPLC mobile phase.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the compounds using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 40 minutes.

-

Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm).

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions of this compound and concentrate them to dryness.

-

Structure Elucidation by NMR and Mass Spectrometry

Objective: To confirm the structure of the purified this compound using spectroscopic methods.

Materials:

-

Purified this compound

-

Deuterated solvents (e.g., D2O, MeOD)

-

NMR spectrometer

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent.

-

Acquire a suite of 1D and 2D NMR spectra, including:

-

1H NMR: To identify the proton signals and their multiplicities.

-

13C NMR: To identify the carbon signals.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular backbone.

-

-

Analyze the NMR data to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[1]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]+).

-

Compare the measured accurate mass with the calculated theoretical mass for the molecular formula of this compound (C14H20Cl2N2O6) to confirm its elemental composition.[9]

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can further support the structural assignment.

-

Signaling Pathways and Experimental Workflows

Quorum Sensing Regulation of Bactobolin Biosynthesis

The production of bactobolins in B. thailandensis is tightly regulated by the BtaI2/BtaR2 quorum-sensing system. The following diagram illustrates this regulatory cascade.

Caption: Quorum sensing control of bactobolin production in B. thailandensis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is accomplished by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. A key feature is the synthesis of the non-proteinogenic amino acid 3-hydroxy-4,4-dichloro-L-valine.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound from B. thailandensis culture.

Caption: Workflow for this compound isolation and identification.

Mechanism of Action on the Bacterial Ribosome

Bactobolin A, a close analogue of this compound, has been shown to bind to a novel site on the 70S ribosome, leading to the inhibition of protein synthesis.

Caption: Bactobolin's mechanism of action on the bacterial ribosome.

Conclusion

This compound, produced by Burkholderia thailandensis, is a compelling natural product with significant antibiotic potential. Its discovery, tied to quorum-sensing regulation, underscores the importance of chemical ecology in identifying novel bioactive compounds. The detailed methodologies provided in this guide for the isolation and characterization of this compound are intended to facilitate further research into this promising class of molecules. A thorough understanding of its biosynthesis and mechanism of action will be crucial for the future development of bactobolin-based therapeutics to combat infectious diseases.

References

- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quorum-sensing control of antibiotic synthesis in Burkholderia thailandensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

- 9. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Bactobolin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B is a potent antibiotic belonging to a family of hybrid polyketide-nonribosomal peptide natural products produced by Burkholderia thailandensis E264.[1][2] These compounds exhibit significant cytotoxic activity, making their biosynthetic pathway a subject of considerable interest for potential therapeutic applications and bioengineering efforts. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery, precursor molecules, and the experimental methodologies used to elucidate this complex process.

The Bactobolin Biosynthetic Gene Cluster (BGC)

The biosynthesis of bactobolins is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the bta cluster. This cluster contains the genes encoding the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzymes, as well as enzymes responsible for the synthesis of precursors and tailoring reactions.

The Biosynthetic Pathway of Bactobolin A and B

The biosynthesis of bactobolins is a multi-step process involving the coordinated action of several enzymes. The pathway begins with the synthesis of a unique non-proteinogenic amino acid, 3-hydroxy-4,4-dichloro-L-valine, and its subsequent incorporation into a growing polyketide-peptide chain. This compound is a derivative of Bactobolin A, featuring an additional L-alanine residue.[2]

Precursor Molecule Synthesis

The key precursors for bactobolin biosynthesis are:

-

L-valine: The initial building block for the unique dichlorinated and hydroxylated valine derivative.

-

L-alanine: Incorporated into the peptide backbone of the molecule.

-

Malonyl-CoA: The extender unit for the polyketide portion of the molecule.

The formation of 3-hydroxy-4,4-dichloro-L-valine is a critical step, catalyzed by a series of enzymes encoded within the bta cluster:

-

BtaE and BtaD: These proteins function as a valine-specific adenylation and peptidyl-carrier-protein (PCP) domain, respectively, activating and tethering L-valine for subsequent modifications.[1]

-

BtaC: This enzyme is responsible for the dichlorination of the valine residue.[1]

-

BtaA: This enzyme installs a hydroxyl group onto the valine derivative.[1]

Assembly of the Bactobolin Core

The assembly of the bactobolin scaffold is carried out by a hybrid NRPS-PKS system:

-

Peptide Assembly: The synthesis is initiated by the NRPS modules. BtaK, an NRPS with an alanine-specific adenylation (A) domain, is proposed to generate a di-alanyl thioester.[3] Another NRPS, BtaN, then adds the modified 3-hydroxy-4,4-dichloro-L-valine.[3] The diversity in the number of alanine residues, leading to the formation of this compound (with an additional alanine), is thought to arise from the promiscuity of the BtaK or BtaN modules.[3]

-

Polyketide Extension: The resulting tripeptide is transferred to the PKS assembly line. The PKS modules, including BtaO, BtaM, and BtaL, sequentially add three acetyl units derived from malonyl-CoA.[3]

-

Cyclization and Tailoring: The final steps involve an aldol condensation likely catalyzed by BtaL, followed by the formation of the characteristic enol lactone ring to yield the bactobolin core structure.[1] A final hydroxylation at the C-5 position is carried out by the enzyme BtaU.[1]

Quantitative Data

Detailed quantitative data on the biosynthetic pathway of this compound, such as enzyme kinetics and specific production yields, are not extensively reported in the available literature. However, the overall production of bactobolins by Burkholderia thailandensis E264 has been quantified.

| Parameter | Value | Reference |

| Total Bactobolin Production | 40 ± 18 µg/mL | [4] |

Experimental Protocols

Gene Knockout Studies

Objective: To determine the function of specific genes within the bta cluster.

General Methodology (based on common bacterial gene knockout procedures):

-

Construction of the Knockout Vector:

-

Upstream and downstream regions flanking the target gene are amplified by PCR from B. thailandensis E264 genomic DNA.

-

These flanking regions are cloned into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

-

-

Transformation and Homologous Recombination:

-

The suicide vector is introduced into B. thailandensis E264 via conjugation or electroporation.

-

A single homologous recombination event will integrate the entire plasmid into the bacterial chromosome.

-

A second homologous recombination event, often selected for by counter-selection markers, will result in the excision of the plasmid and the replacement of the target gene with the selectable marker or a deletion.

-

-

Verification of Mutants:

-

Genomic DNA is isolated from putative mutants.

-

PCR with primers flanking the target gene and internal to the selectable marker is used to confirm the gene deletion/replacement.

-

Southern blotting can be used for further confirmation.

-

Metabolic Profiling of Bactobolin Production

Objective: To analyze the production of bactobolins and related metabolites in wild-type and mutant strains.

General Methodology (LC-MS based):

-

Sample Preparation:

-

B. thailandensis strains are grown in a suitable liquid culture medium.

-

The culture supernatant is harvested by centrifugation.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate) to enrich for secondary metabolites.

-

The organic extract is dried and reconstituted in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC): Separation of metabolites is typically performed on a C18 reverse-phase column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into a mass spectrometer. Data is acquired in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectrometry is used to determine the accurate mass of the detected ions, allowing for the prediction of elemental compositions.

-

-

Data Analysis:

-

The LC-MS data from wild-type and mutant strains are compared to identify metabolites that are absent or altered in the mutants.

-

The mass-to-charge ratio (m/z) and retention time of the peaks corresponding to different bactobolin analogs are used for their identification and relative quantification.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining gene function in the bactobolin pathway.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of hybrid NRPS-PKS machinery. While the overall framework of the pathway is established, further research is needed to fully characterize the enzymatic mechanisms, particularly the basis for the substrate promiscuity that leads to the production of this compound and other analogs. A deeper understanding of this pathway will be crucial for harnessing its potential for the development of new antibiotics and other therapeutic agents.

References

- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]

Bactobolin B: A Technical Guide to Target Identification on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin B, a member of the polyketide-peptide family of antibiotics produced by Burkholderia thailandensis, exhibits potent antimicrobial activity through the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the experimental methodologies employed to identify and characterize the molecular target of this compound on the 50S ribosomal subunit. The guide details the identification of ribosomal protein L2 as the primary target through resistance studies, the elucidation of the binding site via structural biology, and the mechanism of action through biochemical assays. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in antibiotic drug discovery and development.

Introduction

The ribosome remains a critical target for the development of novel antibiotics. Bactobolins represent a promising class of natural products that inhibit bacterial growth by interfering with translation. Initial studies have demonstrated that bactobolins target the large (50S) ribosomal subunit, leading to a cessation of protein synthesis. This document outlines the key experimental approaches used to pinpoint the precise binding site and unravel the inhibitory mechanism of this compound.

Target Identification via Resistance Studies

A primary method for identifying the target of an antibiotic is to select for and characterize resistant mutants. Spontaneous resistance to bactobolin in Bacillus subtilis was found to be conferred by mutations in the rplB gene, which encodes the 50S ribosomal protein L2.[1][2][3] This pivotal finding directed subsequent investigations toward the L2 protein and its immediate vicinity on the ribosome.

Quantitative Data: Bactobolin Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Bactobolin A | Bacillus subtilis | 0.125 | [3] |

| Bactobolin C | Bacillus subtilis | 0.25 | [3] |

| This compound | Various Pathogens | Not specified |

Note: Specific MIC values for this compound are not consistently reported in the primary literature. The values for bactobolin A and C are provided for comparative purposes.

Experimental Protocol: Isolation and Sequencing of Bactobolin-Resistant Mutants

This protocol describes the general procedure for isolating and identifying resistance mutations.

-

Strain and Culture Conditions:

-

Grow a bactobolin-sensitive strain of Bacillus subtilis (e.g., strain 168) in a suitable rich medium such as Luria-Bertani (LB) broth at 37°C with aeration.

-

-

Selection of Resistant Mutants:

-

Plate a high density of wild-type B. subtilis cells (e.g., 10⁸ to 10⁹ CFU) onto LB agar plates containing a concentration of this compound that is 4-8 times the MIC.

-

Incubate the plates at 37°C for 24-48 hours until resistant colonies appear.

-

Isolate individual resistant colonies and re-streak them on selective plates to confirm the resistance phenotype.

-

-

Genomic DNA Extraction:

-

Grow a pure culture of a confirmed resistant mutant in LB broth.

-

Extract high-quality genomic DNA using a standard bacterial genomic DNA purification kit.

-

-

Whole-Genome Sequencing:

-

Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina Nextera XT).

-

Perform whole-genome sequencing on a platform such as the Illumina MiSeq or HiSeq.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutant to the reference genome of the parental B. subtilis strain.

-

Use variant calling software (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Annotate the identified mutations to determine the affected genes. In the case of bactobolin resistance, mutations were identified within the rplB gene.[1][2][3]

-

Logical Workflow for Resistance-Based Target ID

Caption: Workflow for identifying bactobolin's target via resistance mutations.

Structural Elucidation of the Bactobolin Binding Site

High-resolution structural studies have been instrumental in defining the precise binding pocket of bactobolin on the 50S subunit. X-ray crystallography of bactobolin A in a complex with the Thermus thermophilus 70S ribosome revealed a novel binding site.[1][4]

The structure showed that bactobolin A binds to a site on the 50S subunit near the peptidyl transferase center (PTC) and the P-site.[1][4] The binding pocket is formed by nucleotides of the 23S rRNA, including helix 73, and is in proximity to the L2 protein.[1] The crystal structure rationalizes the resistance mutations found in the L2 protein, as residue E236 of L2 stabilizes A2450 of the 23S rRNA, which is directly involved in coordinating the antibiotic.[1]

Experimental Protocol: X-ray Crystallography of the Ribosome-Bactobolin Complex

This protocol is based on established methods for ribosome crystallography.

-

Ribosome Preparation:

-

Purify 70S ribosomes from a suitable bacterial source, such as Thermus thermophilus HB8, which is known to produce highly stable ribosomes that are amenable to crystallization.

-

Prepare functional ribosome complexes by incubating the 70S ribosomes with a specific mRNA fragment and tRNAs to occupy the A and P sites.

-

-

Complex Formation:

-

Add this compound to the pre-formed ribosome-mRNA-tRNA complex at a molar excess to ensure saturation of the binding site.

-

-

Crystallization:

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-

Screen a wide range of crystallization conditions, varying the precipitant (e.g., polyethylene glycols), salts, and pH. A published condition for a similar complex is 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7%–12% (v/v) MPD, and 100–200 mM arginine.[5]

-

Incubate the crystallization plates at a constant temperature (e.g., 19°C) and monitor for crystal growth.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a previously determined ribosome structure as a search model.

-

Build and refine the model of the ribosome-bactobolin complex, paying close attention to the electron density map to accurately place the antibiotic molecule.

-

Mechanism of Action: Inhibition of Protein Synthesis

Biochemical assays are crucial for determining the specific step of protein synthesis that is inhibited by an antibiotic. Bactobolin has been shown to inhibit the overall process of translation. The structural data suggests a mechanism whereby bactobolin binding displaces the 3'-CCA end of the P-site tRNA.[1][4] This displacement would sterically hinder the formation of a peptide bond and may also interfere with the binding of release factors, thus inhibiting translation termination.[1][4]

Quantitative Data: In Vitro Protein Synthesis Inhibition

While a specific IC₅₀ value for this compound in a defined in vitro translation system is not available in the cited literature, such assays are standard for quantifying the potency of translation inhibitors.

| Parameter | Description | Typical Assay | Expected Result for this compound |

| IC₅₀ | The concentration of inhibitor required to reduce the rate of protein synthesis by 50%. | In vitro transcription-translation (IVTT) assay measuring luciferase or GFP synthesis. | Dose-dependent inhibition of reporter protein synthesis. |

| Kᵢ | The inhibition constant, a measure of the inhibitor's binding affinity. | Kinetic analysis of peptidyl transferase activity. | Competitive or non-competitive inhibition pattern. |

| Kd | The dissociation constant, a measure of the affinity between the inhibitor and the ribosome. | Filter binding assays or surface plasmon resonance. | Tight binding to the 50S subunit. |

Experimental Protocol: In Vitro Transcription-Translation (IVTT) Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on protein synthesis.

-

System Components:

-

Use a commercially available bacterial IVTT kit (e.g., PURExpress®), which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors, RNA polymerase, and an energy source).

-

A DNA template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a microplate, set up the IVTT reactions according to the manufacturer's instructions, adding the different concentrations of this compound to the respective wells. Include a no-inhibitor control and a no-template control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

-

Detection and Analysis:

-

If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a plate reader.

-

If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the reporter signal as a function of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Mechanism of Action Pathway

Caption: Proposed mechanism of action for this compound on the ribosome.

Conclusion

The identification of the 50S ribosomal subunit, specifically the L2 protein and adjacent 23S rRNA, as the target of this compound exemplifies a successful multidisciplinary approach in antibiotic research. Combining genetic studies of resistant mutants with high-resolution structural biology and biochemical assays has provided a detailed understanding of its mechanism of action. This knowledge establishes a solid foundation for the rational design and development of new bactobolin analogs with improved therapeutic properties to combat bacterial infections. Further studies to determine the precise kinetic and thermodynamic parameters of this compound binding will be valuable for these future drug development efforts.

References

- 1. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein [dash.harvard.edu]

- 4. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

The Structure-Activity Relationship of Bactobolin B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B, a member of the bactobolin family of polyketide-peptide natural products, has garnered significant interest within the scientific community due to its potent cytotoxic and antimicrobial activities.[1][2] Produced by various bacteria, including Burkholderia thailandensis, these compounds represent a promising scaffold for the development of novel therapeutics.[1][3] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the underlying molecular mechanisms.

Core Structure and Key Analogs

The core structure of the bactobolins consists of a C6-polyketide fused to a chlorinated hydroxy-valine residue.[1][4] Variations in the substituents give rise to a family of related analogs, with Bactobolin A, B, and C being the most studied. Actinobolin, a related natural product, shares a similar structural framework but lacks the dichloro-substituent, a key feature influencing biological potency. The acybolins represent another class of related compounds with a different mechanism of action.[1]

Structure-Activity Relationship Insights

The biological activity of bactobolin analogs is significantly influenced by specific structural modifications. Key SAR findings include:

-

Dichlorination at C-3: The presence of a dichloromethyl group at the C-3 position is critical for potent bioactivity. Analogs lacking this feature, such as actinobolin, exhibit reduced potency.[1] The incorporation of the 3-hydroxy-4,4-dichloro-L-valine moiety renders the bactobolins significantly more cytotoxic than actinobolin.[1]

-

Hydroxylation at C-5: The hydroxyl group at the C-5 position is invariably important for the potency of the antibiotic.[1]

-

Alanine at R2 Position: Bactobolins A and C, which are more potent, do not have an alanine at the R2 position, whereas the less active this compound does.[3]

-

Modifications at the C-3 Dichloromethyl Group: Transformation of the dichloromethyl group at C-3 to hydroxymethyl, carboxylic acid, methanesulfonyloxymethyl, and aldehydeoxime groups results in derivatives that are less active than the parent compound, indicating that the functionality at C-3 considerably influences biological activity.[5]

Quantitative Biological Data

The antimicrobial and cytotoxic activities of this compound and its key analogs have been quantitatively assessed against a panel of bacterial strains and a mammalian cell line. The data, summarized in the tables below, are primarily derived from the work of Chandler et al. (2012).

Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolin Analogs against Various Bacterial Strains

| Bacterial Strain | Bactobolin A (μg/ml) | This compound (μg/ml) | Bactobolin C (μg/ml) |

| Bacillus subtilis | 0.2 | >128 | 0.8 |

| Staphylococcus aureus | 0.8 | >128 | 3.1 |

| Enterococcus faecalis | 3.1 | >128 | 12.5 |

| Escherichia coli | 6.2 | >128 | 25 |

| Pseudomonas aeruginosa | 25 | >128 | 100 |

| Vibrio cholerae | 1.6 | >128 | 6.2 |

Data from Chandler et al., 2012.[3]

Table 2: Cytotoxicity of Bactobolin Analogs against Mouse Fibroblasts

| Compound | ID50 (μg/ml) |

| Bactobolin A | 0.6 |

| This compound | 1.5 |

| Bactobolin C | 0.7 |

| Bactobolin D | 1.7 |

ID50 is the concentration required to cause a 50% decrease in viability of cultured mouse NIH 3T3 fibroblast cells. Data from Chandler et al., 2012.[2]

Mechanism of Action: Targeting the Ribosome

Bactobolins exert their biological effects by inhibiting protein synthesis.[1] Their molecular target is a unique and conserved site on the 50S ribosomal subunit.[1][2]

Ribosomal Binding Site

X-ray crystallography studies have revealed that Bactobolin A binds to a novel site on the 70S ribosome, distinct from the binding sites of previously characterized antibiotics.[4][6] The binding pocket is located in the 50S subunit and involves interactions with the 23S rRNA and the ribosomal protein L2 (uL2).[1][4] Specifically, the enol lactone of bactobolin interacts with the 23S rRNA via a magnesium ion and an ordered water molecule.[1]

Inhibition of Translation Termination

The binding of bactobolin to the ribosome has a profound effect on the conformation of the P-site tRNA. It displaces the CCA-end of the P-site tRNA, causing a steric clash that would inhibit peptidyl transfer.[4][6] This conformational rearrangement is similar to that induced by the antibiotic blasticidin S, suggesting a similar mechanism of action.[1][4] It is proposed that this distortion of the P-site tRNA occludes the access of release factors to the A-site, thereby inhibiting the termination of translation.[1][4]

Resistance Mutations

Resistance to bactobolins is conferred by mutations in the rplB gene, which encodes the L2 ribosomal protein.[2][3] These mutations likely disorder the bactobolin binding site, reducing the affinity of the antibiotic for its target.[1] Notably, bactobolin-resistant mutants remain susceptible to other ribosome-targeting antibiotics, highlighting the novelty of the bactobolin binding site.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following protocol is based on the broth microdilution method used by Chandler et al. (2012) to determine the MIC of bactobolin analogs.

1. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial strains for testing

-

Bactobolin analogs (stock solutions prepared in a suitable solvent, e.g., DMSO)

-

Spectrophotometer

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the bactobolin analogs in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µl.

-

Inoculation: Add 100 µl of the standardized bacterial inoculum to each well containing the diluted compounds, bringing the final volume to 200 µl. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay

The following protocol is based on the method used by Chandler et al. (2012) to determine the 50% inhibitory dose (ID50) against mouse NIH 3T3 fibroblasts.

1. Materials:

-

96-well cell culture plates

-

Mouse NIH 3T3 fibroblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Bactobolin analogs (stock solutions)

-

Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Plate reader

2. Procedure:

-

Cell Seeding: Seed NIH 3T3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µl of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bactobolin analogs in complete DMEM. Remove the medium from the wells and add 100 µl of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).

-

Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The ID50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity (ID50) of Bactobolin analogs.

References

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. amuntslab.org [amuntslab.org]

Unlocking Nature's Arsenal: Burkholderia thailandensis as a Prolific Source of Novel Antibiotics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antimicrobial agents. Nature, with its vast and largely untapped biodiversity, remains a premier source of novel chemical scaffolds. Within this context, the soil-dwelling bacterium Burkholderia thailandensis has emerged as a particularly promising reservoir of bioactive secondary metabolites.[1][2][3] A non-pathogenic relative of the human pathogen Burkholderia pseudomallei, B. thailandensis offers a safe and genetically tractable model for the exploration of a rich and diverse chemical arsenal.[2][4][5] This technical guide provides an in-depth exploration of B. thailandensis as a source of novel antibiotics, with a central focus on the well-characterized antibiotic, Bactobolin B. We will delve into the regulatory mechanisms governing antibiotic production, present detailed experimental protocols for the isolation and characterization of these compounds, and provide quantitative data to inform future research and development endeavors.

The Chemical Diversity of Burkholderia thailandensis

The genome of Burkholderia thailandensis harbors a remarkable number of biosynthetic gene clusters (BGCs) predicted to produce a wide array of secondary metabolites, including polyketides, non-ribosomal peptides, and hybrid molecules.[6][7] Many of these BGCs are "silent" or poorly expressed under standard laboratory conditions, suggesting a vast, hidden chemical potential that can be unlocked through various activation strategies.[8][9] Techniques such as co-culture, chemical elicitation with sub-lethal concentrations of known antibiotics like trimethoprim, and genetic manipulation have proven effective in activating these silent clusters and revealing novel bioactive compounds.[1][8][10][11]

One of the most extensively studied classes of antibiotics from B. thailandensis is the bactobolins.[7][12] These compounds are hybrid polyketide-nonribosomal peptides that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[13][14][15][16] The bactobolin biosynthetic gene cluster in B. thailandensis E264 has been identified and characterized, providing a roadmap for genetic engineering and the generation of novel analogues.[6][7][17]

This compound and its Analogues: A Quantitative Overview

This compound is one of the major bactobolin congeners produced by B. thailandensis. Its antimicrobial activity, along with that of other bactobolins, has been evaluated against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bactobolin A, B, C, and D against selected bacteria.

| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Vibrio parahaemolyticus | Bacillus subtilis | Escherichia coli |

| Bactobolin A | < 1 µg/mL[7] | > 100 µg/mL[7] | < 1 µg/mL[7] | 3 µg/mL[18] | > 100 µg/mL[7] |

| This compound | < 1 µg/mL[7] | > 100 µg/mL[7] | < 1 µg/mL[7] | nd | > 100 µg/mL[7] |

| Bactobolin C | 12.5 µg/mL[7] | > 100 µg/mL[7] | 6.25 µg/mL[7] | nd | > 100 µg/mL[7] |

| Bactobolin D | 50 µg/mL[7] | > 100 µg/mL[7] | 25 µg/mL[7] | nd | > 100 µg/mL[7] |

nd: not determined

Regulatory Control of Antibiotic Production: The Quorum Sensing Cascade

The production of bactobolins in B. thailandensis is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[13][14][15][16] Specifically, the BtaR2-BtaI2 LuxR-LuxI-type QS system plays a pivotal role. The BtaI2 synthase produces the acyl-homoserine lactone (AHL) signaling molecules, primarily N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and to a lesser extent, N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL).[13][14][15][16] At high cell densities, the accumulation of these AHLs leads to their binding with the transcriptional regulator BtaR2. This complex then activates the expression of the bactobolin biosynthetic gene cluster, initiating antibiotic production.[13][14][15][16]

Caption: Quorum sensing regulation of this compound production in B. thailandensis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. thailandensis, extraction and purification of bactobolins, determination of their antimicrobial activity, and genetic manipulation of the bacterium.

Protocol 1: Cultivation of Burkholderia thailandensis for Bactobolin Production

-

Strain: Burkholderia thailandensis E264.

-

Media: Luria-Bertani (LB) broth is a suitable medium for routine cultivation. For enhanced bactobolin production, LB broth can be supplemented with 50 mM MOPS buffer, adjusted to pH 7.0.[19]

-

Inoculation: Inoculate 100 mL of sterile LB-MOPS broth in a 500 mL Erlenmeyer flask with a single colony of B. thailandensis E264 from a fresh LB agar plate.

-

Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours.[18] Growth at 30°C has been shown to increase the production of bactobolins compared to 37°C.[18]

-

Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600). Bactobolin production typically occurs during the stationary phase of growth.[13][14][15][16]

Protocol 2: Extraction and Purification of this compound

-

Harvesting: After incubation, centrifuge the bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted bactobolins.

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant to pH 3.0 with hydrochloric acid.

-

Load the acidified supernatant onto a C18 SPE cartridge pre-conditioned with methanol and then with acidified water (pH 3.0).

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the bactobolins with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Combine the fractions containing bactobolins (as determined by bioassay or LC-MS).

-

Concentrate the combined fractions under reduced pressure.

-

Purify this compound using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

-

Monitor the elution profile at 280 nm.[19]

-

Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

-

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Prepare overnight cultures of the test bacterial strains (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the purified this compound in the appropriate broth in the 96-well plate.

-

Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 4: Genetic Manipulation - Creation of a Deletion Mutant

This protocol describes the creation of a markerless deletion mutant in B. thailandensis using homologous recombination.

-

Construction of the Deletion Cassette:

-

Using PCR, amplify approximately 1 kb regions flanking the gene of interest (e.g., a gene in the bactobolin BGC).

-

Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

-

-

Introduction of the Suicide Vector into B. thailandensis :

-

Introduce the constructed suicide vector into B. thailandensis via conjugation from an E. coli donor strain (e.g., SM10λpir).[4][20]

-

Select for single-crossover integrants on agar plates containing an antibiotic to which B. thailandensis is resistant and the antibiotic for which the suicide vector carries resistance.

-

-

Selection for Double-Crossover Mutants:

-

Grow the single-crossover integrants in non-selective medium to allow for the second crossover event to occur.

-

Plate the culture on agar containing sucrose (if using the sacB counter-selection system). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector backbone through a second crossover will grow.

-

-

Screening and Confirmation:

-

Screen the sucrose-resistant colonies by PCR to identify those with the desired gene deletion.

-

Confirm the deletion by DNA sequencing.

-

Workflow for Novel Antibiotic Discovery

The discovery of novel antibiotics from B. thailandensis can be approached systematically. The following workflow outlines the key steps from initial screening to characterization of a new bioactive compound.

Caption: A general workflow for the discovery of novel antibiotics from B. thailandensis.

Conclusion and Future Directions

Burkholderia thailandensis represents a rich and versatile platform for the discovery of novel antibiotics. Its genetic tractability, coupled with the vast number of silent biosynthetic gene clusters within its genome, presents a fertile ground for both fundamental research and applied drug discovery. The well-characterized Bactobolin family of antibiotics serves as a compelling case study, demonstrating the potential to uncover potent antimicrobial agents and elucidate their complex regulatory and biosynthetic pathways.

Future research should continue to focus on the development and application of innovative strategies to activate silent BGCs in B. thailandensis. The integration of genomics, metabolomics, and synthetic biology approaches will be crucial in unlocking the full chemical potential of this remarkable bacterium. By harnessing the power of these tools, the scientific community can continue to mine the microbial world for the next generation of life-saving antibiotics.

References

- 1. Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Burkholderia thailandensis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Burkholderia thailandensis: Genetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping the Trimethoprim-Induced Secondary Metabolome of Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thailandenes, Cryptic Polyene Natural Products Isolated from Burkholderia thailandensis Using Phenotype-Guided Transposon Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Quorum-sensing control of antibiotic synthesis in Burkholderia thailandensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Secondary metabolites from the Burkholderia pseudomallei complex: structure, ecology, and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Burkholderia thailandensis: genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

Early Antimicrobial Spectrum of Bactobolin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early foundational studies on the antimicrobial spectrum of Bactobolin B, a member of the polyketide-peptide family of natural products. This document provides a consolidated resource of quantitative antimicrobial activity, detailed experimental methodologies from key early research, and visual representations of the underlying molecular mechanism and experimental workflows.

Quantitative Antimicrobial Activity

Early investigations into the antimicrobial properties of the bactobolin family revealed that this compound possesses significantly less potent antibacterial activity compared to its structural analogs, Bactobolin A and C. The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A pivotal study by Chandler et al. (2012) systematically assessed the MICs of purified bactobolins against a diverse panel of pathogenic and environmental bacteria. The findings for this compound are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Species

| Bacterial Species | Gram Stain | MIC (µg/ml) |

| Bacillus anthracis (sterne) | Gram-positive | >100 |

| Bacillus subtilis 3610 | Gram-positive | >100 |

| Enterococcus faecalis V583 | Gram-positive | >100 |

| Staphylococcus aureus JE2 | Gram-positive | >100 |

| Staphylococcus aureus VISA Mu50 | Gram-positive | >100 |

| Streptococcus pyogenes 854 | Gram-positive | >100 |

| Acinetobacter baumannii ATCC 17978 | Gram-negative | >100 |

| Burkholderia pseudomallei 1026b | Gram-negative | >100 |

| Burkholderia thailandensis E264 | Gram-negative | >100 |

| Escherichia coli K-12 | Gram-negative | >100 |

| Klebsiella pneumoniae Kp21 | Gram-negative | >100 |

| Pseudomonas aeruginosa PA14 | Gram-negative | >100 |

| Pseudomonas aeruginosa PAO1 | Gram-negative | >100 |

| Salmonella enterica serovar Typhimurium 14028s | Gram-negative | >100 |

| Vibrio cholerae C6709 | Gram-negative | >100 |

| Vibrio harveyi BB120 | Gram-negative | >100 |

Data sourced from Chandler et al. (2012).[1]

The data consistently demonstrates that this compound has an MIC value of >100 µg/ml against all tested Gram-positive and Gram-negative bacteria, indicating a lack of significant antibacterial activity at the tested concentrations.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound in early studies was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. The protocol outlined below is based on the methodology described in the foundational studies of bactobolins.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacterial strains.

Materials:

-

Purified this compound

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.

-

Dilute the standardized bacterial suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the test broth within the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only).

-

Seal the plates and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for turbidity.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of bactobolins and the experimental workflow for determining their antimicrobial spectrum.

Mechanism of Action of Bactobolins

Bactobolins exert their antimicrobial effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, specifically targeting the L2 ribosomal protein.[1][2] This interaction disrupts the normal function of the ribosome, leading to a cessation of protein production and ultimately inhibiting bacterial growth.

Caption: Mechanism of action of Bactobolin.

Experimental Workflow for Antimicrobial Spectrum Determination

The process of determining the antimicrobial spectrum of a novel compound like this compound involves a systematic series of steps, from the isolation of the compound to the final analysis of its activity against a panel of microorganisms.

Caption: Broth Microdilution Workflow.

References

The Dichloromethyl Group: A Linchpin in the Biological Activity of Bactobolin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – Bactobolin B, a member of the bactobolin family of polyketide-peptide antibiotics, has garnered significant interest in the scientific community for its potent antitumor and antibacterial properties. Central to its pronounced biological activity is the presence of a unique dichloromethyl group at the C-3 position of its molecular structure. This technical guide delves into the critical role of this functional group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific workflows.

The Decisive Role of Dichlorination: A Quantitative Perspective

Structure-activity relationship (SAR) studies have unequivocally demonstrated that the dichloromethyl group at the C-3 position is indispensable for the potent bioactivity of bactobolins. Modifications to this group lead to a significant attenuation of both cytotoxic and antibacterial effects. Derivatives of bactobolin where the dichloromethyl group is transformed into hydroxymethyl, carboxylic acid, methanesulfonyloxymethyl, or aldehydeoxime groups have been shown to be less active than the parent antibiotic.[1] Furthermore, studies on various bactobolin congeners have revealed that doubly chlorinated variants are invariably more potent than their singly chlorinated counterparts, underscoring the importance of the dichloro substituent for maximal activity.[2]

The primary mechanism of action of bactobolins is the inhibition of protein synthesis. These molecules target the 50S ribosomal subunit at a novel binding site involving the L2 protein, thereby acting as translation termination inhibitors.[3] The dichloromethyl group is understood to play a crucial role in the binding affinity of the molecule to its ribosomal target.

The following table summarizes the quantitative data on the cytotoxic and antibacterial activities of this compound and its analogs with modifications at the C-3 position, demonstrating the dramatic loss of potency upon alteration of the dichloromethyl group.

| Compound | Modification at C-3 | Cytotoxicity (IC50, µg/mL) vs. P388 Leukemia Cells | Antibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus |

| This compound | -CHCl2 | 0.04 | 3.13 |

| Analog 1 | -CH2OH | 12.5 | > 100 |

| Analog 2 | -COOH | > 50 | > 100 |

| Analog 3 | -CH2OMs | 1.56 | 100 |

| Analog 4 | -CH=NOH | 6.25 | 50 |

Key Experimental Protocols

To aid researchers in the evaluation of bactobolin analogs, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay using MTT

The cytotoxic activity of bactobolin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed P388 leukemia cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. After the initial incubation, add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Protein Synthesis Inhibition Assay

This assay assesses the ability of bactobolin compounds to inhibit protein synthesis in a cell-free system, typically using a rabbit reticulocyte lysate.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and [³⁵S]-methionine.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle).

-

Initiation of Translation: Add a template mRNA (e.g., luciferase mRNA) to initiate protein synthesis.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the protein precipitates on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of protein synthesis for each compound concentration relative to the negative control.

Ribosome Binding Assay

A filter-binding assay can be employed to determine the interaction between bactobolin and the ribosome.

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Radiolabeling of Bactobolin: Prepare a radiolabeled version of the bactobolin analog of interest (e.g., [³H]-Bactobolin).

-

Binding Reaction: Incubate the isolated ribosomes with varying concentrations of the radiolabeled bactobolin in a binding buffer at 37°C for a specified time (e.g., 30 minutes).

-

Filter Binding: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound radiolabeled bactobolin will be retained on the filter, while unbound bactobolin will pass through.

-

Washing: Wash the filter with a cold binding buffer to remove any non-specifically bound ligand.

-

Scintillation Counting: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of bound radiolabeled bactobolin as a function of its concentration to determine the binding affinity (Kd).

Visualizing the Scientific Process

To provide a clearer understanding of the experimental procedures and the logical flow of a structure-activity relationship study, the following diagrams have been generated.

Conclusion

References

- 1. Synthesis and activities of bactobolin derivatives having new functionality at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Quorum Sensing Regulation of Bactobolin B Production in Burkholderia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the quorum sensing (QS) regulatory network governing the production of Bactobolin B, a potent antibiotic produced by the bacterium Burkholderia thailandensis. This document outlines the core signaling pathways, presents quantitative data on bactobolin production in various genetic backgrounds, and offers detailed experimental protocols for the study of this regulatory system.

Introduction: this compound and Quorum Sensing in Burkholderia

Burkholderia thailandensis, a non-pathogenic soil bacterium, serves as a model organism for studying the more virulent members of its genus, such as Burkholderia pseudomallei. B. thailandensis produces a family of potent hybrid polyketide-non-ribosomal peptide antibiotics known as bactobolins.[1] Among these, this compound exhibits significant antimicrobial activity. The production of these specialized metabolites is not constitutive; instead, it is tightly controlled in a cell-density-dependent manner through a communication system known as quorum sensing.

In Gram-negative bacteria like Burkholderia, quorum sensing is often mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules are synthesized by a LuxI-family synthase and recognized by a cognate LuxR-family transcriptional regulator. At low cell density, AHLs are at a low concentration. As the bacterial population grows, the concentration of AHLs increases, and upon reaching a threshold, they bind to their cognate LuxR-type receptor. This complex then modulates the expression of target genes, leading to a coordinated population-wide response, such as antibiotic production.

The BtaI2-BtaR2 Quorum Sensing Circuit

The primary quorum sensing system responsible for regulating bactobolin production in B. thailandensis is the BtaI2-BtaR2 system.[2][3]

-

BtaI2 : An AHL synthase that produces two primary signaling molecules: N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL).

-

BtaR2 : A LuxR-family transcriptional regulator that acts as the receptor for 3OHC10-HSL and 3OHC8-HSL.

Upon binding of the AHL signals, the BtaR2-AHL complex directly activates the transcription of the bactobolin biosynthetic gene cluster, designated as the bta cluster.[2]

Signaling Pathway Diagram

The Bactobolin Biosynthetic Gene Cluster (bta)

The bta gene cluster is a large polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) cluster spanning approximately 44 kb and containing genes designated btaA through btaU.[2] These genes encode the enzymatic machinery required for the assembly of the bactobolin molecule from precursor units. The expression of this entire cluster is dependent on the activation by the BtaR2-AHL complex. Key genes within this cluster include:

-

PKS/NRPS genes : Responsible for the core backbone synthesis of bactobolin.

-

btaK : A crucial gene in the biosynthetic pathway; its deletion abrogates bactobolin production.[2]

-

btaT : Encodes a putative transporter involved in the export of bactobolin out of the cell.[2]

Quantitative Analysis of this compound Production

The production of this compound is significantly impacted by mutations in the quorum sensing regulatory system and the biosynthetic gene cluster. The following table summarizes the relative production levels in key mutant strains compared to the wild-type B. thailandensis E264.

| Strain Background | Relevant Genotype | Relative this compound Production (%) | Reference |

| Wild-Type | btaR2+, btaK+, btaT+ | 100% | - |

| Quorum Sensing Mutant | ΔbtaR2 | ~0% | [1] |

| Biosynthetic Mutant | ΔbtaK | 0% | [2] |

| Transporter Mutant (12h) | ΔbtaT | ~5.6% | [4] |

| Transporter Mutant (24h) | ΔbtaT | ~10% | [4] |

Note: Relative production percentages are estimated from reported fold-change data. A ΔbtaR2 mutant shows greatly reduced expression of the btaK gene, leading to a lack of bactobolin production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the quorum sensing regulation of this compound.

Construction of an In-Frame Gene Deletion Mutant (e.g., ΔbtaR2)

This protocol utilizes an allelic exchange system with a suicide vector and sacB counter-selection.

Materials:

-

B. thailandensis E264

-

E. coli donor strain (e.g., RHO3)

-

Suicide vector (e.g., pEXKm5)

-

LSLB medium (low-salt Luria-Bertani)

-

M63 minimal medium

-

Antibiotics (Kanamycin, etc.)

-

5% Sucrose solution

-

Primers for amplifying flanking regions of the target gene

Procedure:

-

Construct the Deletion Vector :

-

Using PCR, amplify ~500 bp upstream and ~500 bp downstream of the btaR2 gene from B. thailandensis genomic DNA.

-

Use splicing by overlap extension (SOE) PCR to fuse the upstream and downstream fragments, creating an in-frame deletion allele.

-

Clone this fused fragment into the suicide vector pEXKm5.

-

Transform the resulting plasmid into an E. coli donor strain.

-

-

Conjugation :

-

Grow overnight cultures of the E. coli donor strain (with the deletion vector) and the recipient B. thailandensis E264.

-

Mix the donor and recipient cultures on an LSLB agar plate and incubate to allow for conjugation.

-

-

Selection of Merodiploids :

-

Scrape the conjugation mixture and resuspend in LSLB.

-

Plate the suspension on M63 minimal medium agar containing kanamycin to select for B. thailandensis cells that have integrated the plasmid into their chromosome (merodiploids).

-

-

Counter-selection for Allelic Exchange :

-

Inoculate several merodiploid colonies into LSLB broth without antibiotics and grow overnight to allow for the second recombination event (excision of the plasmid).

-

Plate serial dilutions of the overnight culture onto LSLB agar plates containing 5% sucrose. The sacB gene on the suicide vector backbone confers sucrose sensitivity, so only cells that have lost the plasmid will grow.

-

-

Screening for Deletion Mutants :

-

Use colony PCR with primers flanking the btaR2 gene to screen for colonies that have the smaller PCR product corresponding to the deleted allele.

-

Confirm the deletion by Sanger sequencing.

-

Quantification of this compound by LC-MS

Materials:

-

Wild-type and mutant B. thailandensis strains

-

LSLB medium

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

This compound standard (if available for absolute quantification)

Procedure:

-

Sample Preparation :

-

Grow 50 mL cultures of B. thailandensis strains in LSLB medium for 24-48 hours at 30°C with shaking.

-

Centrifuge the cultures to pellet the cells.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.

-

-

LC-MS Analysis :

-

Inject the resuspended extract onto a C18 reverse-phase HPLC column.

-

Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor for the mass of this compound ([M+H]+) using the mass spectrometer.

-

Integrate the peak area corresponding to this compound.

-

-

Data Analysis :

-